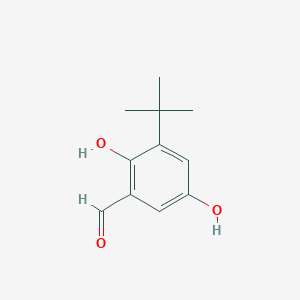![molecular formula C20H24S2Sn2 B8250640 trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane](/img/structure/B8250640.png)
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane
概要
説明
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene is an organic compound with the molecular formula C20H24S2Sn2. It is a derivative of naphtho[1,2-b:5,6-b’]dithiophene, which is known for its symmetrical planar structure and high charge mobility. This compound is primarily used in the development of semiconductors and organic electronic devices due to its unique electronic properties .
準備方法
The synthesis of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene typically involves the stannylation of naphtho[1,2-b:5,6-b’]dithiophene. One common method includes the reaction of naphtho[1,2-b:5,6-b’]dithiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete stannylation .
化学反応の分析
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other functional groups through reactions with appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form larger conjugated systems.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) due to its high charge mobility and stability.
Photovoltaic Applications: The compound is used in the development of donor-acceptor conjugated polymers for photovoltaic applications.
Semiconductor Research: It is utilized in the synthesis of semiconductors with high current on/off ratios.
作用機序
The mechanism by which 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene exerts its effects is primarily through its electronic properties. The compound’s planar structure allows for efficient charge transport, making it an excellent material for use in electronic devices. The trimethylstannyl groups enhance its solubility and processability, facilitating its incorporation into various applications .
類似化合物との比較
2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene can be compared to other similar compounds, such as:
Naphtho[1,2-b5,6-b’]dithiophene (NDT): While NDT itself is used in semiconductors, the addition of trimethylstannyl groups in 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene enhances its solubility and processability.
2,7-Bis(trimethylstannyl)naphtho[2,1-b6,5-b’]dithiophene: This compound is another derivative with similar applications in organic electronics and photovoltaics.
These comparisons highlight the unique properties of 2,7-Bis(trimethylstannyl)naphtho[1,2-b:5,6-b’]dithiophene, particularly its enhanced solubility and processability due to the trimethylstannyl groups.
特性
IUPAC Name |
trimethyl-(2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6S2.6CH3.2Sn/c1-3-11-12(13-9(1)5-7-15-13)4-2-10-6-8-16-14(10)11;;;;;;;;/h1-6H;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKBDGJRKILTRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C=C2)C4=C(C=C3)C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B8250578.png)




![[(2S)-1-methoxy-1-oxo-3-(2-oxo-1,3-dihydroindol-3-yl)propan-2-yl]azanium;chloride](/img/structure/B8250604.png)




